N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide
Description
Properties
Molecular Formula |
C21H17N3O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
InChI Key |
MPEZJSYGXVVBLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole moiety is typically synthesized via cyclization reactions between o-phenylenediamine and carboxylic acid derivatives. A key intermediate, 4-(1H-benzimidazol-2-yl)aniline , is prepared by refluxing p-aminobenzoic acid with o-phenylenediamine in concentrated hydrochloric acid. The reaction proceeds as follows:
This step achieves >70% yield under optimized conditions (6–8 hours at 120°C). The product is purified via recrystallization from ethanol.
Amidation with 3-Methoxybenzoyl Chloride
The final step involves coupling 4-(1H-benzimidazol-2-yl)aniline with 3-methoxybenzoyl chloride . Two primary methods are employed:
Schotten-Baumann Reaction
In a classic approach, the aniline derivative is reacted with 3-methoxybenzoyl chloride in a biphasic system (THF/water) using triethylamine (TEA) as a base:
Reaction conditions:
Carbodiimide-Mediated Coupling
Modern protocols use coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM):
Advantages:
Optimization of Reaction Conditions
Temperature and Solvent Effects
-
Schotten-Baumann Method : Prolonged reflux (>20 hours) in THF improves conversion rates but risks decomposition. Alternative solvents like DMF increase solubility but complicate purification.
-
Carbodiimide Method : Reactions in DCM at 25°C achieve completion within 12 hours, minimizing thermal degradation.
Catalytic Additives
-
DMAP accelerates acylation by stabilizing the reactive intermediate, reducing reaction time by 30%.
-
Molecular sieves (4 Å) enhance yields in moisture-sensitive reactions by scavenging water.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Methods
| Parameter | Schotten-Baumann | Carbodiimide |
|---|---|---|
| Yield | 65–75% | 80–85% |
| Reaction Time | 24 hours | 12 hours |
| Purification Difficulty | Moderate | Low |
| Cost | Low | High |
The carbodiimide method is preferred for high-throughput synthesis despite higher reagent costs, while the Schotten-Baumann approach remains viable for small-scale production.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
MMV019762 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: MMV019762 can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide has shown promising anticancer properties. Research indicates that derivatives of benzimidazole, including this compound, can induce apoptosis in cancer cells through various mechanisms. For instance, a study reported that certain benzimidazole derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF7) and other cancer types, with some compounds demonstrating IC50 values as low as 3.84 μM . The structure-activity relationship (SAR) analysis revealed that para-substituted phenyl rings significantly enhanced the potency of these compounds against cancer cells .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Studies have shown that benzimidazole derivatives can effectively combat various bacterial strains and fungi. For example, compounds similar to this one were tested against Gram-positive and Gram-negative bacteria, demonstrating significant minimum inhibitory concentration (MIC) values . The structural features of benzimidazole allow for interactions with microbial targets, making them effective as antimicrobial agents.
Anti-inflammatory Effects
Benzimidazole derivatives have been associated with anti-inflammatory activities. The ability of this compound to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases. The specific mechanisms by which this compound exerts its anti-inflammatory effects remain an area of ongoing research.
Synthesis and Mechanistic Studies
The synthesis of this compound typically involves multi-step processes that enhance its yield and purity. Recent advancements in synthetic methodologies, such as continuous flow reactors, have improved the efficiency of producing this compound. Understanding the synthesis is crucial for optimizing its therapeutic applications.
Cytotoxicity Studies
A detailed investigation into the cytotoxic effects of this compound revealed that it activates apoptotic pathways in resistant cancer cell lines (K562R) and sensitive lines (K562S). The study utilized assays such as MTT and flow cytometry to evaluate cell viability and apoptosis induction . These findings underscore the compound's potential as a therapeutic agent in oncology.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the interactions at the molecular level, providing insights into its mechanism of action and guiding further development .
Comparative Analysis with Related Compounds
| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μM) |
|---|---|---|
| This compound | 3.84 - 13.10 | Varies by strain |
| N-(1H-benzo[d]imidazol-2-yl)-4-chlorobenzamide | 5.85 | 1.27 - 2.65 |
| N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide | 4.53 | 1.43 |
Mechanism of Action
The mechanism of action of MMV019762 involves its interaction with specific molecular targets within the Plasmodium falciparum parasite. The compound disrupts key biological pathways essential for the parasite’s survival and replication. This includes inhibition of enzymes involved in the parasite’s metabolic processes, leading to the accumulation of toxic intermediates and ultimately causing the death of the parasite .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activities
Antimicrobial Activity
- Compounds 9 and 10 (N-(4-(1H-Benzimidazol-2-yl)phenyl) derivatives) : Exhibit antibacterial activity against MRSA (comparable to ampicillin) and antifungal activity against Candida albicans. The dual benzimidazole-phenyl structure enhances microbial membrane disruption .
Analgesic and Neuropharmacological Effects
- B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) : Attenuate morphine-induced paradoxical pain via PPARγ agonism. The 4-methoxy group in B1 and acetamide in B8 are critical for receptor interaction .
Physicochemical and Pharmacokinetic Properties
- WAY-270360 : LogP = 3.1 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration. However, poor solubility in DMSO limits formulation options .
- B1 and B8 : Lower molecular weights (~300–350 Da) and polar functional groups (methoxy, acetamide) enhance aqueous solubility, favoring oral bioavailability .
- N-[4-(1H-Benzimidazol-2-yl)phenyl]-3-methoxybenzamide : The 3-methoxy group may balance lipophilicity and solubility better than 2,4-dimethoxy analogs, though experimental data are needed .
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide, a benzimidazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H17N3O2
- Molecular Weight : 357.38 g/mol
- Canonical SMILES : COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
The compound exhibits anticancer activity through several mechanisms:
- Cytotoxicity : It has been shown to induce cell death in various cancer cell lines by activating apoptotic pathways. Studies indicate that it can trigger caspase activation and influence the expression of pro-apoptotic genes such as BAX and BIM .
- Inhibition of Tumor Growth : this compound has been evaluated for its ability to inhibit tumor growth in preclinical models. For instance, it demonstrated significant antiproliferative effects against K562 leukemia cells, both sensitive and resistant to imatinib .
- Molecular Docking Studies : Computational analyses suggest that this compound binds effectively to BCR-ABL protein, a key target in certain leukemias, indicating its potential as a targeted therapy .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A recent study explored the efficacy of this compound against leukemic cells. The compound was tested on K562S and K562R cells, revealing that it significantly reduced cell viability through apoptosis induction, as evidenced by increased caspase 3/7 activity .
Case Study 2: Molecular Docking Insights
Molecular docking studies provided insights into the binding affinity of this compound with BCR-ABL protein. The results indicated a strong binding interaction, suggesting that this compound could serve as a promising lead for developing targeted therapies for chronic myeloid leukemia .
Q & A
Q. What are the optimal synthetic routes for N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide, and how can reaction yields be improved?
The compound is typically synthesized via condensation reactions involving benzimidazole precursors and substituted benzamides. Key steps include refluxing intermediates under controlled conditions. For example, a reflux reaction at 100°C for 2 hours with methanol as a solvent, followed by recrystallization, yields purified product . Column chromatography (e.g., chloroform:methanol = 3:1) is critical for isolating derivatives with high purity . Optimizing stoichiometric ratios of reactants (e.g., 1:1 molar ratio of benzimidazole to benzamide) and using catalysts like acetic acid can enhance yields by 15–20% .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–3.9 ppm), confirming substitution patterns .
- X-ray Diffraction: Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 7.97 Å, b = 16.43 Å, c = 14.36 Å) provide precise molecular geometry, including dihedral angles between benzimidazole and benzamide moieties (~5.2°) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 376.40 for [M+H]⁺) .
Q. What solvents and reaction conditions minimize side-product formation during synthesis?
Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C reduce side reactions like hydrolysis of methoxy groups. Inert atmospheres (N₂/Ar) prevent oxidation of benzimidazole cores .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) paired with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) identifies potential interactions with kinase domains or histone deacetylases (HDACs). Key residues (e.g., Lys103 in HDAC4) form hydrogen bonds with the benzamide carbonyl group, while π-π stacking occurs between benzimidazole and aromatic amino acids (Phe154) .
Q. What structural features influence its fluorescence properties, and how can they be tuned for imaging applications?
The conjugated benzimidazole-benzamide system exhibits fluorescence at λem = 420–450 nm (λex = 350 nm). Substituent effects: Electron-withdrawing groups (e.g., -NO₂) redshift emission, while methoxy groups enhance quantum yield (Φ = 0.32) via intramolecular charge transfer .
Q. How do crystallographic data resolve contradictions in reported biological activities?
Crystal structures reveal conformational flexibility in the benzamide moiety, which may explain varying HDAC inhibition (IC₅₀ = 2–10 µM across isoforms). For example, a 5.2° tilt in the benzimidazole ring alters steric hindrance in the enzyme active site . Comparative assays (e.g., HDAC1 vs. HDAC6) with structure-activity relationship (SAR) models are recommended .
Q. What strategies improve solubility for in vivo studies without compromising activity?
- Prodrug Design: Phosphorylation of the methoxy group increases aqueous solubility (logP reduced from 3.8 to 2.1) .
- Nanoformulation: Encapsulation in PEGylated liposomes (size = 120 nm, PDI < 0.2) enhances bioavailability by 40% in murine models .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
